An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-nitrobenzamide
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, spectral data, synthesis protocols, and known biological activities, presenting a valuable resource for researchers and drug development professionals.
Core Chemical Properties
3-Bromo-5-nitrobenzamide is an aromatic organic compound with the molecular formula C₇H₅BrN₂O₃.[1] Its structure consists of a benzene ring substituted with a bromine atom at the 3-position, a nitro group at the 5-position, and a carboxamide group at the 1-position. This substitution pattern significantly influences its chemical reactivity and potential biological effects.
Table 1: Physicochemical Properties of 3-Bromo-5-nitrobenzamide
| Property | Value | Source |
| CAS Number | 54321-80-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BrN₂O₃ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 159-161 °C | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
| Boiling Point | Not available |
Spectroscopic Data
The structural elucidation of 3-Bromo-5-nitrobenzamide is supported by various spectroscopic techniques.
1H NMR Spectroscopy
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides insight into the hydrogen atom environments within the molecule. The spectrum of 3-bromo-5-nitrobenzamide is available on SpectraBase.
Infrared (IR) Spectroscopy
Infrared spectroscopy helps identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amide, C=O stretching of the carbonyl group, C-N stretching, and the aromatic C-H and C=C stretching, as well as absorptions corresponding to the C-Br and N-O stretching of the nitro group.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The expected molecular ion peak would correspond to the molecular weight of 3-Bromo-5-nitrobenzamide.
Experimental Protocols
Synthesis of 3-Bromo-5-nitrobenzamide
A convenient, solvent-free method for the synthesis of 3-Bromo-5-nitrobenzamide involves the reaction of 3-Bromo-5-nitrobenzoic acid with thionyl chloride to form the intermediate acyl chloride, followed by reaction with an amine.[2]
Materials:
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3-Bromo-5-nitrobenzoic acid
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Thionyl chloride (SOCl₂)
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Appropriate amine (e.g., ammonia or an amine precursor)
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Methanol (for recrystallization)
Procedure:
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3-Bromo-5-nitrobenzoic acid is reacted with thionyl chloride to form the 3-bromo-5-nitrobenzoyl chloride intermediate. This reaction is typically carried out under solvent-free conditions.[2]
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The resulting acyl chloride is then coupled with a suitable amine.[2]
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is quenched, and the crude product is isolated.
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The product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final benzamide.[2]
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 3-Bromo-5-nitrobenzamide.
Biological Activity and Potential Applications
Substituted benzamides are a class of compounds known for their diverse biological activities.[3][4]
Antimicrobial Activity
Research has shown that 3-Bromo-5-nitrobenzamide exhibits moderate antibacterial activity.[1] The presence of the bromine atom and the nitro group on the benzamide scaffold are thought to contribute to its antimicrobial properties. The evaluation of antimicrobial activity is typically performed using methods such as the disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) through micro broth dilution.[5]
Experimental Workflow for Antimicrobial Activity Screening:
Caption: Workflow for evaluating the antimicrobial activity of 3-Bromo-5-nitrobenzamide.
Signaling Pathway Modulation
While no specific studies have directly implicated 3-Bromo-5-nitrobenzamide in the modulation of particular signaling pathways, its structural features suggest potential interactions with biological targets. The nitro group, in particular, is a common pharmacophore in various bioactive molecules. Further research is warranted to explore the effects of this compound on cellular signaling cascades, which could unveil novel therapeutic applications.
Conclusion
3-Bromo-5-nitrobenzamide is a versatile compound with established synthetic routes and demonstrated moderate antibacterial activity. This technical guide consolidates the available chemical and biological data, providing a solid foundation for further research and development. The detailed experimental protocols and structured data presentation aim to facilitate its application in organic synthesis, medicinal chemistry, and drug discovery. Future investigations into its broader biological effects and specific molecular targets are encouraged to fully elucidate its therapeutic potential.
